2-(Trifluoromethoxy)pyrimidin-5-amine
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Overview
Description
2-(Trifluoromethoxy)pyrimidin-5-amine is an organic compound with the molecular formula C5H4F3N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. The trifluoromethoxy group attached to the pyrimidine ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)pyrimidin-5-amine typically involves the introduction of the trifluoromethoxy group into the pyrimidine ring. One common method is the nucleophilic substitution reaction where a suitable pyrimidine precursor is reacted with a trifluoromethoxy reagent under controlled conditions. For example, the reaction of 5-amino-2-chloropyrimidine with trifluoromethanol in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethoxy)pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like trifluoromethanol and bases such as sodium hydroxide are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyrimidine oxides, while substitution reactions can produce various functionalized pyrimidine derivatives .
Scientific Research Applications
2-(Trifluoromethoxy)pyrimidin-5-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)pyrimidin-5-amine
- 2-(Methoxy)pyrimidin-5-amine
- 2-(Chloromethoxy)pyrimidin-5-amine
Comparison: Compared to its analogs, 2-(Trifluoromethoxy)pyrimidin-5-amine exhibits unique properties due to the presence of the trifluoromethoxy group. This group increases the compound’s lipophilicity and metabolic stability, making it more effective in certain applications. The trifluoromethoxy group also enhances the compound’s ability to penetrate biological membranes, which is advantageous in drug development .
Properties
Molecular Formula |
C5H4F3N3O |
---|---|
Molecular Weight |
179.10 g/mol |
IUPAC Name |
2-(trifluoromethoxy)pyrimidin-5-amine |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)12-4-10-1-3(9)2-11-4/h1-2H,9H2 |
InChI Key |
TWSGCIMIOSVLFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)OC(F)(F)F)N |
Origin of Product |
United States |
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